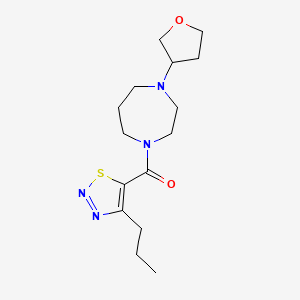

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Description

BenchChem offers high-quality (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2S/c1-2-4-13-14(22-17-16-13)15(20)19-7-3-6-18(8-9-19)12-5-10-21-11-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMOQPALHPLERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that combines a thiadiazole ring with a diazepane moiety. Thiadiazoles are known for their diverse biological activities, including antibacterial and antifungal properties, while diazepanes are often associated with psychoactive effects and potential applications in drug development. This article explores the biological activities of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 324.44 g/mol. Its structure contains several functional groups that contribute to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H24N4O2S |

| Molecular Weight | 324.44 g/mol |

| Functional Groups | Thiadiazole, Diazepane |

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that various modifications in the thiadiazole structure can enhance antibacterial and antifungal activities. For instance, studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant inhibition against various microbial strains, suggesting that (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone may possess similar properties due to its structural features .

Anti-inflammatory Effects

Compounds derived from thiadiazoles have been linked to anti-inflammatory actions. The presence of the thiadiazole ring in this compound may contribute to its potential efficacy in reducing inflammation, which is supported by studies indicating that related compounds exhibit anti-inflammatory activities in various models .

Neuropharmacological Potential

The diazepane component suggests potential neuropharmacological effects. Diazepanes are often explored for their anxiolytic and sedative properties. Preliminary computational studies indicate that this compound may interact with neurotransmitter systems, warranting further investigation into its effects on anxiety and related disorders .

Study 1: Antimicrobial Evaluation

A study evaluating various thiadiazole derivatives found that modifications significantly impacted their antimicrobial efficacy. The results showed that certain substitutions led to enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone could be a candidate for further antimicrobial testing .

Study 2: Anti-inflammatory Activity

In another research project focusing on anti-inflammatory agents derived from thiadiazoles, compounds similar to this one were tested in animal models for their ability to reduce inflammatory markers. The findings indicated significant reductions in edema and inflammatory cytokines, highlighting the therapeutic potential of such compounds .

The synthesis of this compound involves multi-step organic reactions which require careful optimization to maximize yield and purity. Understanding the mechanism of action is crucial; thus, interaction studies with biological targets are recommended to elucidate how this compound exerts its effects.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone exhibit significant biological activities. These include:

-

Antimicrobial Activity : Thiadiazole derivatives have shown promise in combating bacterial and fungal infections. For instance, studies have demonstrated their effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Anti-inflammatory Properties : Compounds with thiadiazole structures have been reported to exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Neuropharmacological Effects : The diazepane component suggests potential applications in neuropharmacology, particularly for conditions such as anxiety and depression.

Synthesis and Mechanism of Action

The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone can be achieved through multi-step organic reactions involving thiadiazole and diazepane precursors. The optimization of reaction conditions is crucial for maximizing yield and purity.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

- A study on thiadiazole derivatives found that modifications to the thiadiazole ring enhanced antimicrobial activity against resistant strains of bacteria .

- Another investigation highlighted the anti-inflammatory properties of a related diazepane derivative, demonstrating its efficacy in reducing edema in animal models .

Q & A

Q. Answer :

- Study Design :

- Combination Therapy : Test synergy with existing antifungals (e.g., fluconazole) using checkerboard assays and calculate FIC indices .

- In Vivo Validation : Administer the compound (10–50 mg/kg) in murine candidiasis models and quantify fungal burden via colony-forming unit (CFU) counts .

How can researchers ensure reproducibility when scaling up synthesis from milligram to gram quantities?

Q. Answer :

- Scale-Up Protocols :

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction intermediates during large-scale reflux .

- Purification Consistency : Optimize column chromatography (silica gel, hexane:ethyl acetate gradient) for >90% recovery at all scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.